Levomefolate sodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

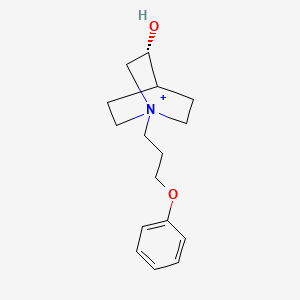

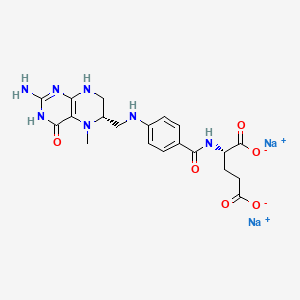

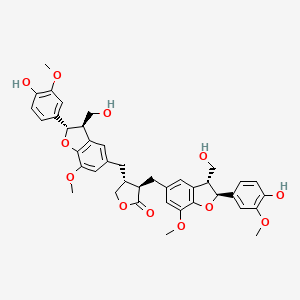

Levomefolate calcium is a primary biologically active form of folate used at the cellular level for dna reproduction, the cysteine cycle and the regulation of homocysteine

Applications De Recherche Scientifique

1. Folate Status Enhancement

A study demonstrated that the addition of levomefolate calcium to an oral contraceptive containing ethinylestradiol and drospirenone significantly increased red blood cell and plasma folate levels in healthy women seeking contraception. This result indicates the potential of levomefolate sodium in improving folate status in women of childbearing age (Bart et al., 2012).

2. Pharmacokinetic Behavior Analysis

Research focused on developing a method for quantitative determination of levothyroxine (LEVO) in rat plasma for evaluating long-acting formulations. This study underlines the importance of levomefolate sodium in the context of pharmaceutical analysis and pre-clinical evaluation of drug delivery systems (Permana et al., 2021).

3. Bioequivalence Studies

A bioequivalence study compared sodium levofolinate injection with calcium levofolinate and sodium folinate injections in healthy Chinese subjects. The study found that sodium levofolinate was bioequivalent to the other two formulations, indicating its potential as a reliable alternative in medical applications (Qiu et al., 2023).

4. Folate Supplementation via Oral Contraceptives

The development of a new oral contraceptive containing drospirenone, ethinyl estradiol, and levomefolate calcium aimed to supplement folate levels in women wishing to use oral contraception, indicating the therapeutic use of levomefolate sodium in reproductive health (Staff, 2010).

5. Stability Analysis in Drug Formulations

Research on levothyroxine sodium highlighted the importance of stability conditions for maintaining drug efficacy. This study provides insights into the stability requirements of drug formulations, including those containing levomefolate sodium, for optimal therapeutic use (Hamad et al., 2015).

6. Transdermal Drug Delivery Research

A study on levothyroxine sodium-loaded dissolving microneedle arrays for transdermal delivery demonstrated the potential of using levomefolate sodium in innovative drug delivery systems. This research emphasizes the importance of alternative drug delivery routes for compounds like levomefolate sodium (Ghazi & Al-Mayahy, 2022).

7. Contraception and Folate Supplementation

A study highlighted the effectiveness of a combined oral contraceptive pill containing drospirenone, ethinyl estradiol, and levomefolate calcium, suggesting its role in contraception and folate supplementation for women (Rapkin & Creinin, 2011).

8. Analytical Method Development

Research on the simultaneous quantification of drospirenone, ethinyl estradiol, and levomefolate demonstrates the significance of analytical methods in ensuring the quality and efficacy of drug formulations containing levomefolate sodium (Chandran et al., 2018).

9. Bioequivalence of Oral Contraceptives

A study assessing the bioequivalence of an oral contraceptive containing ethinylestradiol, drospirenone, and levomefolate calcium relative to two other formulations underscores the application of levomefolate sodium in ensuring the effectiveness and safety of oral contraceptives (Blode et al., 2012).

Propriétés

Numéro CAS |

1423663-76-6 |

|---|---|

Nom du produit |

Levomefolate sodium |

Formule moléculaire |

C20H23N7Na2O6 |

Poids moléculaire |

503.4265 |

Nom IUPAC |

sodium (4-((((S)-2-amino-4-hydroxy-5-methyl-5,6,7,8-tetrahydropteridin-6-yl)methyl)amino)benzoyl)-L-glutamate |

InChI |

InChI=1S/C20H25N7O6.2Na/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;;/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);;/q;2*+1/p-2/t12-,13-;;/m0../s1 |

Clé InChI |

KKIWVYLOTHCGRV-NJHZPMQHSA-L |

SMILES |

O=C(CC[C@H](NC(C1=CC=C(C=C1)NC[C@@H]2N(C3=C(N=C(N=C3NC2)N)O)C)=O)C([O-])=O)O[Na].[Na+] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

L-5-MTHF sodium; L 5 MTHF sodium; L5MTHF sodium, |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

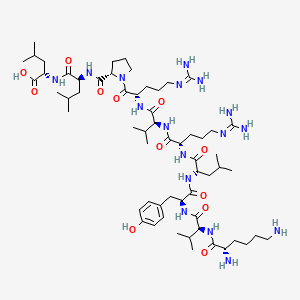

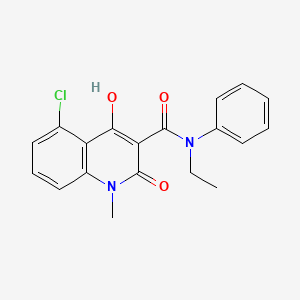

![(S)-2-(1-((6-amino-5-cyanopyrimidin-4-yl)amino)ethyl)-4-oxo-3-phenyl-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B608471.png)

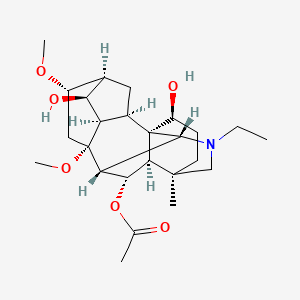

![5-methyl-4-oxo-3-phenyl-2-[(1R)-1-[[5-[6-(sulfamoylamino)-1H-indol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B608472.png)